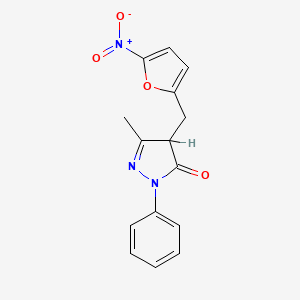
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl-
Vue d'ensemble
Description
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl- is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl- is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body, which are involved in the growth and proliferation of cancer cells and the pathogenesis of infectious diseases.
Biochemical and Physiological Effects
Studies have shown that 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl- has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in animal models, which suggests its potential as an anti-inflammatory agent. The compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl- has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in high yields. It also has a broad spectrum of activity against various bacterial and fungal strains. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of diseases.
Orientations Futures
There are several future directions for research on 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl-. One direction is to further investigate its mechanism of action and identify the enzymes and proteins it targets. This will help in the development of more effective treatments for diseases. Another direction is to optimize its use in combination with other drugs to enhance its efficacy. Finally, there is a need to explore its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurological disorders.
Conclusion
In conclusion, 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl- is a chemical compound that has potential applications in the field of medicine. Its synthesis method has been optimized to provide high yields, and it has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. The compound has several advantages and limitations for lab experiments, and there are several future directions for research. Further investigation of its mechanism of action and potential therapeutic applications will provide valuable insights into the development of new treatments for diseases.
Méthodes De Synthèse
The synthesis method of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl- involves the reaction of 5-nitro-2-furfural with 2-phenyl-3-hydroxy-2,3-dihydro-1H-pyrazol-5-one in the presence of a catalyst. The resulting compound is then reduced to obtain the final product. This method has been optimized to provide high yields of the compound and has been used in various studies.
Applications De Recherche Scientifique
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl- has been studied for its potential applications in the field of medicine. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. The compound has been tested against various bacterial and fungal strains and has shown promising results. It has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
5-methyl-4-[(5-nitrofuran-2-yl)methyl]-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10-13(9-12-7-8-14(22-12)18(20)21)15(19)17(16-10)11-5-3-2-4-6-11/h2-8,13H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWENCHXOSLBDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991507 | |
| Record name | 5-Methyl-4-[(5-nitrofuran-2-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((5-nitro-2-furanyl)methyl)-2-phenyl- | |
CAS RN |
71188-80-2 | |
| Record name | 1-Phenyl-3-methyl-4-(5'-nitrofurfuryl)-pyrazol-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071188802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-4-[(5-nitrofuran-2-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R)-5-(4-aminoimidazo[4,5-d]triazin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1200995.png)
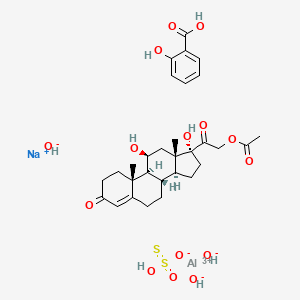

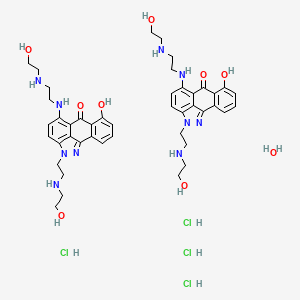
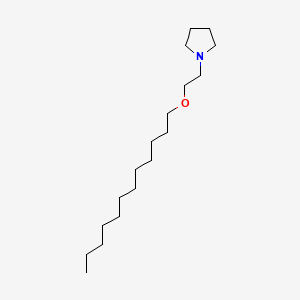

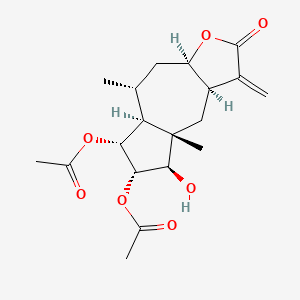


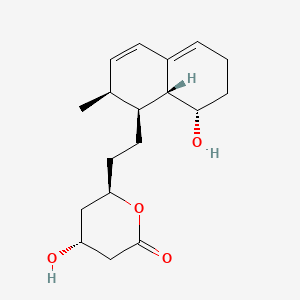
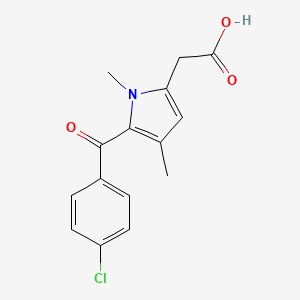
![9-acetyl-7-[4-amino-5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1201017.png)

